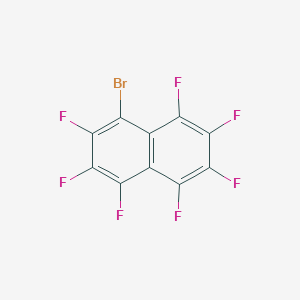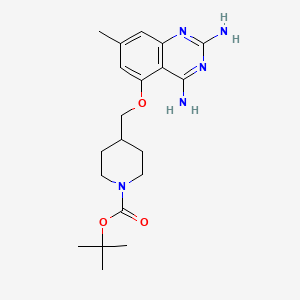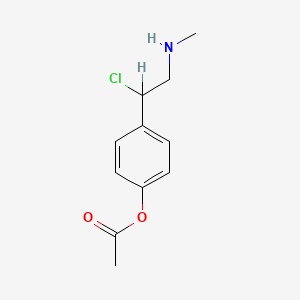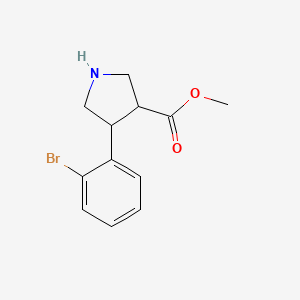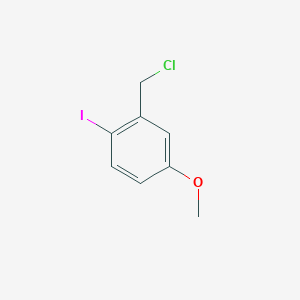![molecular formula C24H34N2O3S2 B12953859 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazepines. This compound is characterized by its unique structural features, including a benzothiadiazepine core with various functional groups such as methoxy, methylthio, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound.
准备方法
The synthesis of 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothiadiazepine Core: The initial step involves the formation of the benzothiadiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a sulfur source under controlled conditions.
Introduction of Functional Groups: The subsequent steps involve the introduction of the dibutyl, methoxy, methylthio, and phenyl groups. These functional groups can be introduced through various organic reactions such as alkylation, methylation, and arylation.
Oxidation: The final step involves the oxidation of the thiadiazepine ring to form the 1,1-dioxide moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.
化学反应分析
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide moiety back to the corresponding thiadiazepine.
Substitution: The functional groups on the benzothiadiazepine core can undergo substitution reactions, leading to the formation of derivatives with different properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.
科学研究应用
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.
相似化合物的比较
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can be compared with other similar compounds, such as:
Benzothiadiazines: These compounds share a similar core structure but differ in the functional groups attached to the ring. They may have different biological activities and chemical properties.
Benzothiazepines: These compounds have a similar ring structure but differ in the position of the sulfur atom. They may exhibit different pharmacological profiles.
Benzodiazepines: These compounds have a similar core structure but lack the sulfur atom. They are well-known for their use as anxiolytics and sedatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C24H34N2O3S2 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC 名称 |
3,3-dibutyl-8-methoxy-7-methylsulfanyl-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C24H34N2O3S2/c1-5-7-14-24(15-8-6-2)18-26(19-12-10-9-11-13-19)20-16-22(30-4)21(29-3)17-23(20)31(27,28)25-24/h9-13,16-17,25H,5-8,14-15,18H2,1-4H3 |
InChI 键 |
KEXIJBGLFUTSNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OC)SC)C3=CC=CC=C3)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


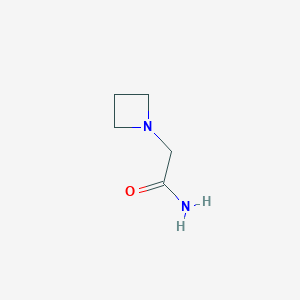

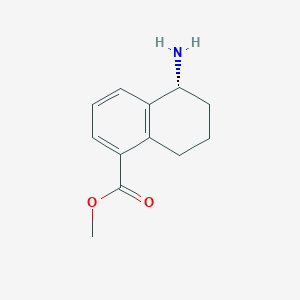
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)

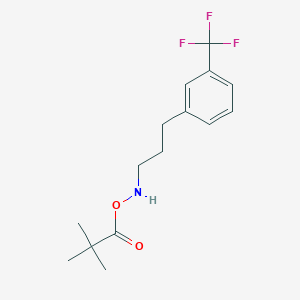
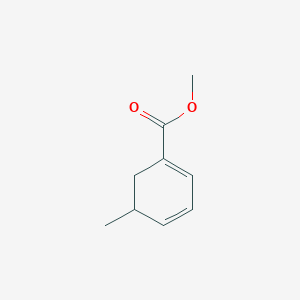
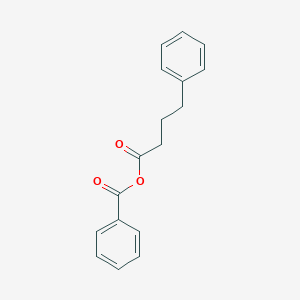
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
